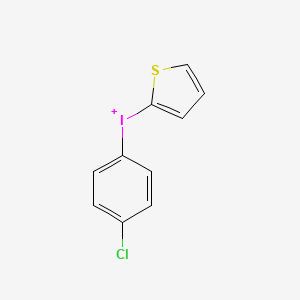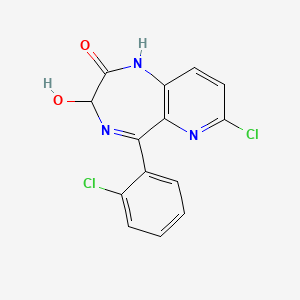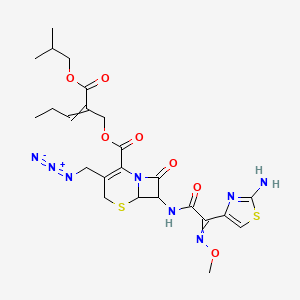
Ceftrazonal bopentil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftrazonal bopentil is a small molecule drug that was initially developed by F. Hoffmann-La Roche Ltd. It is a cell wall inhibitor used in the treatment of bacterial infections. The compound has a molecular formula of C24H30N8O7S2 and is known for its broad-spectrum antibacterial activity .
Méthodes De Préparation
The synthesis of ceftrazonal bopentil involves multiple steps, starting from the preparation of its active metabolite, Ro 40-6890. The ester prodrug Ro 41-3399 is then synthesized to enhance oral absorption. The synthetic route typically involves the following steps:
Preparation of Ro 40-6890: This involves the reaction of specific intermediates under controlled conditions to form the active metabolite.
Esterification: Ro 40-6890 is esterified to form Ro 41-3399, which is this compound.
Industrial production methods focus on optimizing yield and purity while minimizing impurities. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Ceftrazonal bopentil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ceftrazonal bopentil has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying cephalosporin derivatives and their chemical properties.
Biology: The compound is used in research to understand bacterial cell wall synthesis and inhibition.
Medicine: this compound has been investigated for its potential in treating bacterial infections, particularly those caused by resistant strains.
Mécanisme D'action
Ceftrazonal bopentil exerts its effects by inhibiting the synthesis of the bacterial cell wall. It binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane, which are enzymes involved in cell-wall synthesis and cell division. This inhibition leads to the disruption of the bacterial cell wall, ultimately causing cell lysis and death .
Comparaison Avec Des Composés Similaires
Ceftrazonal bopentil is compared with other cephalosporin antibiotics, such as ceftriaxone and cefuroxime. While all these compounds share a similar mechanism of action, this compound is unique due to its ester prodrug form, which enhances oral absorption. Similar compounds include:
Ceftriaxone: A broad-spectrum cephalosporin with a long half-life and high penetration into tissues.
Cefuroxime: Another cephalosporin with good activity against a range of bacterial infections.
This compound’s uniqueness lies in its enhanced oral bioavailability and broad-spectrum activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C24H30N8O7S2 |
|---|---|
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
2-(2-methylpropoxycarbonyl)pent-2-enyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(azidomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C24H30N8O7S2/c1-5-6-13(22(35)38-8-12(2)3)9-39-23(36)18-14(7-27-31-26)10-40-21-17(20(34)32(18)21)29-19(33)16(30-37-4)15-11-41-24(25)28-15/h6,11-12,17,21H,5,7-10H2,1-4H3,(H2,25,28)(H,29,33) |
Clé InChI |
FHPWLEQQFDSPCU-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(COC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)CN=[N+]=[N-])C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




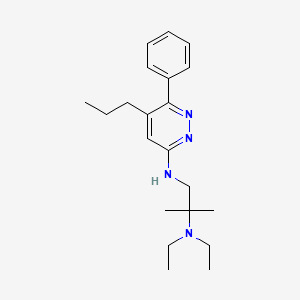


![2-[3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782311.png)
![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)
![(Z)-7-[(1R,2S,3S,4S)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782327.png)
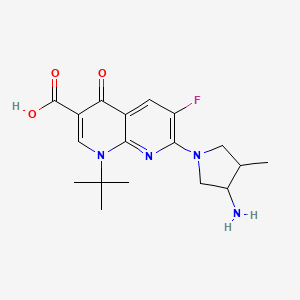
![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)
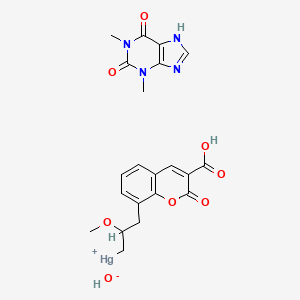

![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)
